![molecular formula C19H18ClN3O4 B2609775 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 950455-66-0](/img/structure/B2609775.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
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Overview
Description
The compound is a halogenated derivative of a secondary amide bearing an aromatic substituent . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .
Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula: C17H18ClNO3 . The compound has a molecular weight of 319.791 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.791 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on their metabolic pathways and potential carcinogenic activation. The study delves into the metabolism of several chloroacetamide herbicides, highlighting the complex metabolic activation that could lead to carcinogenicity, with particular emphasis on the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Synthesis and Anticonvulsant Activity
Another study focused on the synthesis and anticonvulsant activity of certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives. It identified compounds with significant anticonvulsant potential, thereby contributing to the broader search for new therapeutic agents (Aktürk et al., 2002).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research into the effects of chloroacetamides on fatty acid synthesis in algae provides insights into the biochemical impacts of these compounds beyond their herbicidal action. This study might offer a perspective on the environmental impact of chloroacetamides and their interaction with non-target species (Weisshaar & Böger, 1989).
In Vitro Metabolism of Alachlor
Exploring the in vitro metabolism of alachlor by human liver microsomes and specific cytochrome P450 isoforms provides a detailed look at the metabolic fate of chloroacetamide herbicides in humans. Understanding these pathways is crucial for assessing potential human health risks associated with exposure (Coleman et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-15-6-4-14(5-7-15)23-10-9-22(19(23)25)12-18(24)21-13-3-8-17(27-2)16(20)11-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYEJXPVAFHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide |
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